(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one
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Overview
Description
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one is a naturally occurring compound found in certain plants It belongs to the class of benzoxazinoids, which are known for their role in plant defense mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-aminophenol and methoxyacetyl chloride, which undergoes cyclization to form the benzoxazinone ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and conditions such as elevated temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone derivative, while reduction can produce an amine derivative.
Scientific Research Applications
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets and pathways. In plants, it acts as a defense compound by inhibiting the growth of pathogens and pests. The compound may exert its effects through the generation of reactive oxygen species (ROS) and the activation of signaling pathways that lead to cell death in pathogens.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-hydroxy-4H-1,4-benzoxazin-3-one: Lacks the methoxy group at the 7-position.
(2S)-2-hydroxy-7-ethoxy-4H-1,4-benzoxazin-3-one: Has an ethoxy group instead of a methoxy group.
Uniqueness
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of the methoxy group at the 7-position can influence its solubility, stability, and interaction with biological targets.
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2S)-2-hydroxy-7-methoxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C9H9NO4/c1-13-5-2-3-6-7(4-5)14-9(12)8(11)10-6/h2-4,9,12H,1H3,(H,10,11)/t9-/m0/s1 |
InChI Key |
NDEPTLCFICMYLH-VIFPVBQESA-N |
Isomeric SMILES |
COC1=CC2=C(C=C1)NC(=O)[C@H](O2)O |
Canonical SMILES |
COC1=CC2=C(C=C1)NC(=O)C(O2)O |
Origin of Product |
United States |
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